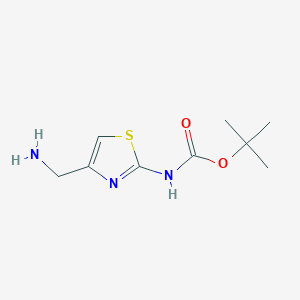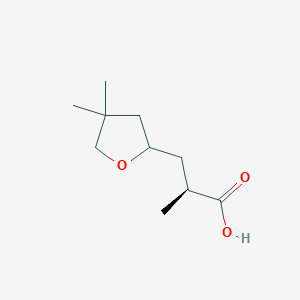
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid, also known as DMOA-PA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential as a drug delivery system.
Wirkmechanismus
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is believed to exert its effects through the inhibition of certain enzymes and proteins. Specifically, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid may alter gene expression patterns and ultimately lead to changes in cellular function.
Biochemical and Physiological Effects:
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating that it may have potential as a treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it may not be suitable for use in certain experiments due to its specific mechanism of action and biochemical effects.
Zukünftige Richtungen
There are several future directions for research involving (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid. One area of interest is the development of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid in treating various types of cancer. Another area of interest is the use of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a tool to study the role of HDACs in various biological processes. Additionally, future research could focus on the development of new synthetic analogues of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid with improved efficacy and safety profiles.
Synthesemethoden
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis process typically involves the reaction of 2-methylpropanoic acid with 4,4-dimethyloxolane in the presence of a strong acid catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

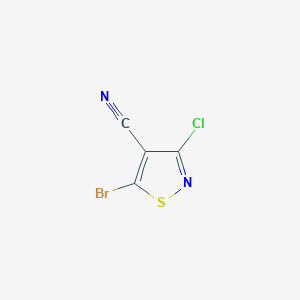
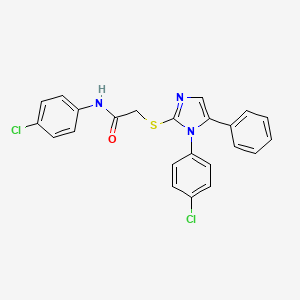

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)

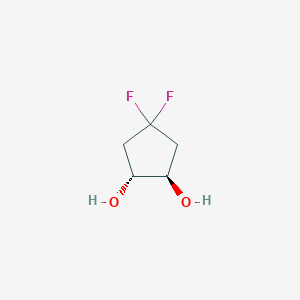
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)
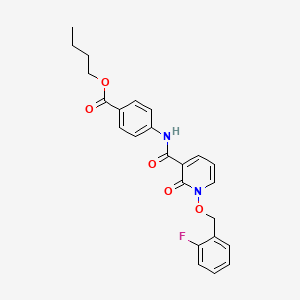

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965518.png)
![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

